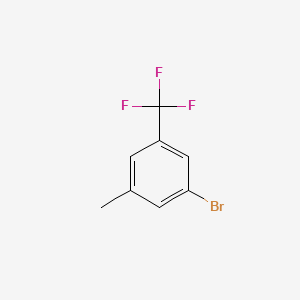

3-Bromo-5-(trifluoromethyl)toluene

描述

Strategic Importance as a Synthetic Intermediate in Contemporary Organic Chemistry

3-Bromo-5-(trifluoromethyl)toluene serves as a highly valuable synthetic intermediate, primarily due to the orthogonal reactivity of its bromine and methyl groups. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern organic synthesis, allowing for the construction of intricate molecular scaffolds from simpler precursors.

The presence of the trifluoromethyl group is also of paramount importance. This group is known for its strong electron-withdrawing nature and its ability to enhance the metabolic stability and lipophilicity of molecules. mdpi.com These properties are highly desirable in the development of new pharmaceutical agents and advanced materials. mdpi.com Consequently, this compound is a key starting material for introducing the trifluoromethylated toluene (B28343) moiety into a wide array of target molecules.

Contextualization within the Field of Halogenated and Trifluoromethylated Aromatic Compounds

Halogenated and trifluoromethylated aromatic compounds represent a critical class of molecules with broad applications in pharmaceuticals, agrochemicals, and materials science. Halogenated organic compounds, including aryl halides, are fundamental to modern organic synthesis, acting as versatile intermediates. The carbon-halogen bond provides a site for various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

The trifluoromethyl group (-CF3) is particularly significant in medicinal chemistry. Its incorporation into drug candidates can lead to improved efficacy by enhancing interactions with biological targets, increasing cell membrane permeability, and improving resistance to metabolic degradation. mdpi.com Aromatic compounds bearing trifluoromethyl groups are therefore prevalent in pharmaceuticals and advanced organic materials. mdpi.com this compound is a prime example of a molecule that combines the synthetic utility of a halogenated aromatic with the beneficial properties of a trifluoromethyl group.

Overview of Key Academic Research Trajectories for this compound

Current academic research involving this compound is largely focused on its application in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. It is a versatile method for forming carbon-carbon bonds. Research has demonstrated the use of related brominated toluenes in Suzuki-Miyaura reactions to create fluorinated biphenyls, which are important structural motifs in pharmaceuticals and materials science. The development of efficient Suzuki-Miyaura cross-coupling reactions for aryl bromides is a continuing area of interest. nih.gov

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. It has become a vital tool for the synthesis of arylamines, which are common in pharmaceuticals and natural products. Studies on the Buchwald-Hartwig amination of bromobenzene (B47551) with various amines have been conducted to optimize reaction conditions. nih.gov The general methodology is applicable to a wide range of aryl halides, including those with trifluoromethyl substituents. organic-chemistry.org

Research in these areas aims to develop novel compounds with potential biological activity or unique material properties. For instance, derivatives of this compound are investigated for their potential as active pharmaceutical ingredients or as components in organic electronic materials. nih.govmdpi.com

Below are interactive data tables summarizing representative research findings for these key reaction types.

Table 1: Suzuki-Miyaura Coupling Reactions with Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Electron-rich bromides | Benzyloxyethyltrifluoroborate | 1 mol% Pd | Dioxane | Cs2CO3 | Very Good | nih.gov |

| Electron-poor bromides | Benzyloxyethyltrifluoroborate | 1 mol% Pd | Dioxane | Cs2CO3 | Very Good | nih.gov |

| 3-Bromothiophene | Benzyloxyethyltrifluoroborate | 1 mol% Pd | Dioxane | Cs2CO3 | 88% | nih.gov |

Table 2: Buchwald-Hartwig Amination Reactions of Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Solvent | Base | Conversion | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | [Pd(allyl)Cl]2/TrixiePhos | Toluene | t-BuOLi | >95% | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]2/XPhos | Toluene | t-BuONa | >95% | nih.gov |

| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]2/XPhos | Toluene | t-BuONa | >95% | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAIYLXHTGIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607549 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86845-28-5 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Trifluoromethyl Toluene

Mechanistic Elucidation of Established Synthetic Routes

The synthesis of 3-bromo-5-(trifluoromethyl)toluene, a key intermediate in the production of various pharmaceuticals and agrochemicals, has traditionally been achieved through electrophilic aromatic substitution. One established method involves the bromination of 3-fluorotoluene. In this reaction, a bromonium ion (Br+) or a polarized bromine molecule acts as the electrophile, attacking the electron-rich benzene (B151609) ring and replacing a hydrogen atom. The regioselectivity of this substitution is directed by the existing fluoro and methyl substituents on the aromatic ring.

Another common route involves the nitration of commercially available 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate (B79036) and sulfuric acid to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. google.com This is followed by reduction of the nitro group. google.com

A further established process for a related compound, 3,5-bis(trifluoromethyl)bromobenzene, involves the reaction of 1,3-bis(trifluoromethyl)benzene (B1330116) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of glacial acetic acid and sulfuric acid. google.com The use of acetic acid in this system enhances the solubilization of the starting material, leading to improved regioselectivity for the bromination. google.com The reaction proceeds via an exothermic process, and controlling the temperature is crucial for optimal yield and purity. google.com

Development of Novel and Efficient Synthetic Strategies

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and related compounds. These efforts have explored catalytic approaches and the application of green chemistry principles.

Catalytic Approaches in the Synthesis of this compound

Transition Metal-Catalyzed Preparations

Transition metal catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been employed for the synthesis of precursors to related molecules. For instance, the reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium(II) acetate (B1210297) in the presence of tetrabutylammonium (B224687) acetate, has been reported. nih.govresearchgate.net This reaction can be followed by a cascade hydrogenation process. nih.govresearchgate.net Microwave-assisted conditions have been shown to reduce reaction times for such cross-coupling reactions without compromising selectivity or yield. nih.govresearchgate.net

Copper catalysts are also utilized in the synthesis of derivatives of this compound. For example, the coupling of 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole can be achieved using a copper(I) salt catalyst in the presence of a base and a coordinating additive like cyclohexanediamine. google.com Similarly, the reaction of 1-bromo-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole can be catalyzed by a copper(I) salt. google.com Small-scale laboratory preparations of trifluorotoluene have also been synthesized by coupling an aromatic halide with trifluoromethyl iodide using a copper catalyst. wikipedia.org

Table 1: Transition Metal-Catalyzed Reactions

| Catalyst | Reactants | Product | Reference |

| Palladium(II) acetate | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal | 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene | nih.govresearchgate.net |

| Copper(I) salt | 3-bromo-5-trifluoromethyl-phenylamine, 4-methyl-1H-imidazole | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine | google.com |

| Copper(I) salt | 1-bromo-3-nitro-5-trifluoromethyl-benzene, 4-methyl-1H-imidazole | 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | google.com |

| Copper | Phenyl halide, trifluoromethyl iodide | Trifluorotoluene | wikipedia.org |

Organocatalytic and Biocatalytic Pathways

While information on specific organocatalytic or biocatalytic pathways for the direct synthesis of this compound is limited in the provided search results, the broader field of organocatalysis is seeing increased application in fluorination and trifluoromethylation reactions. Research into visible-light-mediated C(sp)–SII cross-coupling of 1-haloalkynes with thiols has been reported, using Rhodamine B as an organocatalyst. acs.orgacs.org This highlights the potential for developing organocatalytic methods for related transformations.

Biosynth, a company in the field, mentions that this compound is a hydrolase enzyme that can hydrolyze ester bonds. biosynth.com This suggests a potential for biocatalytic applications, although direct synthesis pathways are not detailed. biosynth.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents and reaction conditions.

Solvent-Free and Aqueous Medium Syntheses

Research has explored the use of water as a reaction solvent to reduce production costs and environmental pollution. google.com For instance, a method for the preparation of 3,4,5-trifluorobromobenzene uses water as the solvent for the bromination of 2,3,4-trifluoroaniline. google.com This approach not only reduces the use of organic solvents but also allows for the direct reuse of the aqueous phase, further improving the yield and minimizing waste. google.com

Solvent-free reaction conditions have also been investigated. For example, a method for producing aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles proceeds under solvent-free conditions, offering an efficient and high-yield route to these compounds. rsc.org While not directly for this compound, these examples demonstrate the feasibility and benefits of adopting solvent-free and aqueous medium syntheses in the broader context of fluorinated compound production.

Atom Economy and Waste Minimization Strategies

To address these shortcomings, research has focused on developing greener synthetic routes to this compound. One promising approach is the use of catalytic systems that minimize the formation of unwanted byproducts. While specific studies detailing the atom economy of various synthetic routes to this compound are not extensively published, the principles of green chemistry guide the preference for certain reaction types. For example, addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions are less so. scranton.edu

The choice of solvent also plays a crucial role in waste minimization. Benzotrifluoride (BTF), a compound related to the toluene (B28343) family, is considered a more environmentally friendly solvent than many chlorinated alternatives due to its stability and lower environmental impact. researchgate.net Employing such green solvents in the synthesis of this compound can significantly reduce the environmental footprint of the process.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which can lead to higher yields and purities.

While specific literature on the flow synthesis of this compound is limited, the principles of this technology are broadly applicable. For instance, the bromination of aromatic compounds, a key step in the synthesis of this target molecule, can be effectively carried out in a flow reactor. This allows for precise control of the reaction time and temperature, minimizing the formation of di- or poly-brominated impurities. The use of packed-bed reactors containing a solid-supported catalyst or reagent can further simplify purification by eliminating the need to separate the catalyst from the reaction mixture. This approach aligns with the goals of waste minimization and increased efficiency.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, catalyst choice and loading, and the nature of the brominating agent.

One common route to this compound is the electrophilic aromatic substitution of 3-(trifluoromethyl)toluene. The directing effects of the methyl and trifluoromethyl groups on the aromatic ring influence the position of the incoming bromine atom. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This leads to a mixture of isomers, and optimizing the reaction conditions is crucial to maximize the formation of the desired this compound isomer.

Research into related reactions, such as the Mizoroki-Heck cross-coupling of 1-bromo-3-(trifluoromethyl)benzene, demonstrates the impact of parameter optimization. researchgate.net In this study, various palladium catalysts, bases, and solvents were screened to maximize the yield of the coupled product. Microwave-assisted heating was also explored as a method to reduce reaction times. researchgate.net Similar systematic optimization studies are essential for developing an efficient synthesis of this compound.

A hypothetical optimization study for the bromination of 3-(trifluoromethyl)toluene might explore the variables shown in the interactive table below. By systematically altering these parameters, researchers can identify the optimal conditions for producing this compound with high yield and selectivity.

Interactive Data Table: Hypothetical Optimization of the Bromination of 3-(Trifluoromethyl)toluene

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | Br₂ | FeBr₃ | CH₂Cl₂ | 25 | 65 |

| 2 | Br₂ | FeBr₃ | CH₂Cl₂ | 0 | 75 |

| 3 | NBS | AIBN | CCl₄ | 80 | 50 (Side-chain bromination) |

| 4 | Br₂ | Zeolite | Dioxane | 50 | 80 |

| 5 | Br₂/H₂O₂ | None | Acetic Acid | 60 | 70 |

This table is for illustrative purposes and does not represent actual experimental data.

Synthetic Route Design and Retrosynthetic Analysis for Complex Derivatives

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in a variety of cross-coupling reactions, and the methyl group, which can be functionalized.

Retrosynthetic analysis of a target molecule containing the 3-methyl-5-(trifluoromethyl)phenyl moiety would likely identify this compound as a key intermediate. For example, the bromine atom can be readily converted to an organometallic species, such as a Grignard or organolithium reagent, which can then react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Alternatively, the bromine atom can be displaced via nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. researchgate.net These reactions allow for the facile introduction of aryl, vinyl, or amino groups, providing access to a diverse array of complex derivatives. For instance, the coupling of this compound with a suitable boronic acid in a Suzuki reaction would yield a biaryl compound, a common motif in medicinal chemistry. The synthesis of various trifluoromethyl-containing heterocyclic compounds often utilizes precursors that could be derived from this compound. rsc.org

The methyl group can also be a site for further transformation. For example, it can be oxidized to a carboxylic acid or halogenated under free-radical conditions to introduce additional reactive handles. This versatility makes this compound a highly strategic building block in the design and synthesis of novel chemical entities.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Trifluoromethyl Toluene

Transformations Involving the Bromine Moiety

The bromine atom in 3-Bromo-5-(trifluoromethyl)toluene is the primary site of reactivity, making it a valuable precursor for a variety of functionalization reactions. Its susceptibility to oxidative addition with transition metal catalysts, particularly palladium, is the cornerstone of its utility in cross-coupling chemistry. This reactivity allows for the substitution of the bromine atom with a wide array of organic fragments, leading to the synthesis of more complex molecules.

Cross-Coupling Reactions and Their Scope

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. For this compound, these reactions provide a powerful means to introduce new carbon-based or nitrogen-based substituents at the 3-position of the trifluoromethyltoluene core. The scope of these reactions is broad, encompassing the formation of aryl-aryl, aryl-alkyne, aryl-alkene, aryl-alkyl, and aryl-amine bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. libretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups.

The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a highly versatile synthetic tool. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of boronic acids or their esters as the organoboron component is common due to their stability and low toxicity. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides This table is for illustrative purposes and does not represent specific reactions of this compound.

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/H2O | 95 |

| 3-Bromopyridine | 2-Thiopheneboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 88 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K2CO3 | Toluene | 92 |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes. For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 3-position.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.org The trifluoromethyl group on the aromatic ring of this compound can make the substrate less reactive, sometimes necessitating modified reaction conditions to achieve good yields. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Examples of Sonogashira Coupling with Aryl Bromides This table is for illustrative purposes and does not represent specific reactions of this compound.

| Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoiodobenzene | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 90 |

| 3-Bromoaniline | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Piperidine | DMF | 85 |

| 2-Bromopyridine | 1-Hexyne | Pd(OAc)2 | None | DBU | Toluene | 78 |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. organic-chemistry.org This reaction is highly versatile for the formation of carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp³-sp³ connections. organic-chemistry.orgunits.it For this compound, Negishi coupling would allow for the introduction of a wide variety of alkyl, vinyl, or aryl groups. Organozinc reagents are known for their high functional group tolerance. units.it While aryl iodides are generally more reactive, aryl bromides are also suitable substrates for Negishi coupling, often being more cost-effective. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. nih.gov For this compound, this reaction would provide a direct route to N-substituted 3-amino-5-(trifluoromethyl)toluene derivatives.

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.govchemspider.com The choice of ligand and base is crucial for the success of the reaction and can be optimized for specific substrates. nih.gov This method is a significant improvement over traditional methods of C-N bond formation, which often require harsh reaction conditions.

The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide. wikipedia.org It was one of the first catalytic cross-coupling methods to be developed and is particularly useful for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction of this compound with a Grignard reagent in the presence of a suitable catalyst would yield the corresponding alkylated or arylated product. For instance, the use of a Ni-Xantphos catalyst has been reported for the synthesis of 3-alkyltrifluoromethylbenzenes from 3-bromo-trifluoromethylbenzene derivatives. researchgate.net

The Stille reaction is a palladium-catalyzed cross-coupling reaction involving an organotin compound and an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org The reaction of this compound with an organostannane would result in the formation of a new carbon-carbon bond. The general procedure often involves heating the reactants in a solvent like toluene with a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand. rsc.org

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This property deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom serves as the leaving group, being displaced by a nucleophile.

The reaction generally proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is stabilized by resonance, particularly through delocalization onto the powerful electron-withdrawing trifluoromethyl group. The presence of the -CF3 group ortho and para to the site of attack is crucial for this stabilization, thereby facilitating the reaction. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.

Research has shown that related compounds, such as 3-bromo-5-trifluoromethyl-phenylamine, undergo SNAr reactions with nucleophiles like 4-methyl-1H-imidazole in the presence of a copper catalyst. google.com For this compound, a variety of nucleophiles can be employed, as summarized in the table below.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Alkylamines | Substituted Aniline |

| Alkoxide | Sodium Methoxide | Aryl Ether |

| Thiolate | Sodium Thiophenoxide | Aryl Thioether |

The rate of these reactions is also dependent on the nature of the leaving group. In nucleophilic aromatic substitution, the rate-determining step is often the initial nucleophilic attack. A more electronegative halogen, like fluorine, can make the attached carbon more electrophilic and accelerate this step, a trend opposite to that seen in SN1/SN2 reactions. youtube.com

Reductive Debromination and Hydrogenation Studies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents and catalytic systems. Photoredox catalysis has emerged as a powerful method for such reactions. For instance, studies on related bromobenzotrifluorides have demonstrated successful hydrodebromination using iridium-based photoredox catalysts under visible light irradiation. rsc.org This method offers a mild alternative to traditional reduction techniques that might require harsh conditions or stoichiometric metal reductants.

Hydrogenation, the addition of hydrogen across the aromatic ring, would require more forcing conditions due to the high stability of the benzene (B151609) ring. Such a reaction would typically necessitate high pressures of hydrogen gas and a potent catalyst, such as rhodium on carbon, and is less common for this class of compounds compared to selective debromination.

Formation and Reactivity of Organometallic Intermediates

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents. These intermediates are highly valuable in synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: Reaction of this compound with magnesium metal (Mg) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 3-(Trifluoromethyl)-5-methylphenylmagnesium bromide. The formation of this reagent allows the formerly electrophilic carbon atom (bonded to bromine) to behave as a potent nucleophile.

Organolithium Compounds: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, typically at low temperatures, can lead to either metal-halogen exchange to form 3-(Trifluoromethyl)-5-methylphenyllithium or deprotonation at a position ortho to the trifluoromethyl group. tcichemicals.com

These organometallic intermediates are versatile and can react with a wide range of electrophiles, as detailed in the following table.

Table 2: Reactivity of Organometallic Intermediates

| Electrophile | Reagent Example | Product Class |

|---|---|---|

| Aldehydes/Ketones | Acetone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas) | Benzoic Acid |

| Esters | Ethyl Acetate (B1210297) | Ketone/Tertiary Alcohol |

Reactions Involving the Trifluoromethyl Group

Derivatization and Functionalization Strategies of Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and robustness, stemming from the strength of the carbon-fluorine bonds. tcichemicals.com Consequently, its chemical transformation is challenging. However, recent advancements in catalysis have provided pathways for its derivatization.

Selective C-F bond activation and functionalization strategies are at the forefront of this research. tcichemicals.comresearchgate.net For example, photoredox catalysis has enabled the partial reduction (hydrodefluorination) of trifluoromethylarenes (Ar-CF3) to difluoromethylarenes (Ar-CF2H) or their conversion to difluoroalkylaromatics (Ar-CF2R). nih.gov These reactions often proceed through the formation of a trifluoromethylarene radical anion, which then fragments to release a fluoride (B91410) ion and a difluorobenzylic radical. This radical can then be trapped by a hydrogen atom source or an alkene. nih.gov Such methods provide access to valuable fluorinated building blocks that were previously difficult to synthesize. researchgate.net

Influence of the Trifluoromethyl Group on Aromatic Ring Electrophilicity/Nucleophilicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govdoubtnut.com Its effect on the aromatic ring is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.

This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:

Ring Deactivation: The -CF3 group pulls electron density away from the benzene ring, making it significantly less nucleophilic. vaia.commdpi.com As a result, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions, meaning it reacts much more slowly than benzene itself. youtube.com

Meta-Directing Effect: During electrophilic aromatic substitution, the intermediate carbocation (arenium ion) is most destabilized when the positive charge is adjacent to the electron-withdrawing -CF3 group. This occurs when the electrophile attacks the ortho or para positions. Attack at the meta position keeps the positive charge further away from the -CF3 group, resulting in a less destabilized intermediate. Therefore, the -CF3 group is a meta-director for EAS. doubtnut.comvaia.comyoutube.com

Table 3: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Consequence |

|---|---|---|

| Inductive Effect | Strong electron withdrawal (-I) | Deactivates the ring towards EAS |

| Resonance Effect | Minimal (hyperconjugation is weak) | Inductive effect is dominant |

| Directing Effect | Meta-director | Favors substitution at C-2, C-4, C-6 |

| Ring Nucleophilicity | Significantly reduced | Slower reaction rates in EAS |

Reactions Targeting the Methyl Group

The methyl group on the aromatic ring is susceptible to oxidation, providing a synthetic handle to introduce other functional groups. Common transformations include oxidation to a carboxylic acid or, under controlled conditions, to an aldehyde.

The oxidation of an aromatic methyl group can be accomplished using strong oxidizing agents. However, the presence of a strong electron-withdrawing group like trifluoromethyl on the ring makes the oxidation process more difficult by decreasing the electron density of the ring and the benzylic position. google.comrsc.org Despite this, the transformation is still feasible.

Table 4: Oxidation of the Methyl Group

| Reagent | Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | 3-Bromo-5-(trifluoromethyl)benzoic acid | Basic, aqueous solution, heat |

| Chromic Acid (H₂CrO₄) | 3-Bromo-5-(trifluoromethyl)benzoic acid | Generated from Na₂Cr₂O₇/H₂SO₄ |

| Cerium(IV) Ammonium Nitrate (B79036) | 3-Bromo-5-(trifluoromethyl)benzaldehyde | Catalytic, specific conditions |

These oxidation reactions are fundamental in converting simple toluene derivatives into more complex functionalized aromatic compounds, which are valuable intermediates in various fields of chemical synthesis. rsc.org

Benzylic Functionalization and Oxidation Reactions

The benzylic methyl group of this compound is a key site for synthetic transformations, allowing for the introduction of various functional groups. The activation of this benzylic C(sp³)–H bond is a significant area of research, aiming to develop efficient methods for creating new C-C and C-X (where X is a heteroatom) bonds. sioc-journal.cn Such functionalizations are crucial for synthesizing complex molecules from readily available toluene derivatives. sioc-journal.cn

Oxidation of the benzylic position is a common transformation. khanacademy.org Depending on the reagents and reaction conditions, the methyl group can be oxidized to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxyl group (alcohol). For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can typically convert the benzylic methyl group to a carboxylic acid. The stability of the benzylic position makes it susceptible to such oxidative reactions. khanacademy.org

Benzylic C-H functionalization can also be achieved through transition-metal catalysis or under metal-free conditions. sioc-journal.cnrsc.org These methods often involve the generation of a reactive intermediate at the benzylic position, which then reacts with a variety of nucleophiles or electrophiles. For example, a benzylic radical can be generated and subsequently trapped by other reagents to form new bonds. rsc.org The presence of both an electron-withdrawing trifluoromethyl group and a deactivating bromo group on the aromatic ring influences the reactivity of the benzylic C-H bonds, a factor that must be considered when designing synthetic routes.

Below is a table illustrating typical benzylic functionalization reactions applicable to toluene derivatives, including this compound.

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | khanacademy.org |

| Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromomethyl (-CH₂Br) | khanacademy.org |

| Nucleophilic Substitution (on benzylic halide) | NaOH, H₂O | Hydroxymethyl (-CH₂OH) | khanacademy.org |

| C-H Amination | Amine source, catalyst | Aminomethyl (-CH₂NR₂) | rsc.org |

Radical Reactions at the Benzylic Position

The benzylic position of this compound is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. The formation of a radical at the carbon adjacent to the benzene ring is more favorable than at other positions because the unpaired electron can be delocalized into the aromatic π-system.

A classic example of a radical reaction at the benzylic position is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or AIBN (2,2'-azobis(isobutyronitrile)). khanacademy.orgrsc.org The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from HBr and NBS) to form the brominated product, 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, and a new bromine radical to propagate the chain reaction.

Recent advancements have focused on the direct functionalization of benzylic C-H bonds via radical pathways under various conditions, including photochemical and electrochemical methods. rsc.org For example, a benzylic radical can be generated through a single-electron transfer (SET) process or by hydrogen atom transfer (HAT) to a reactive radical species. rsc.org This benzylic radical intermediate can then couple with other radical species or be oxidized to a cation before reacting with a nucleophile. rsc.org

The trifluoromethylation of benzylic C-H bonds is another relevant radical process. nsf.gov Although specific studies on this compound are not detailed, the general mechanism involves the generation of a trifluoromethyl radical (•CF₃), which can abstract a benzylic hydrogen to form a benzylic radical. This radical can then be trapped by a suitable trifluoromethyl source. nsf.govresearchgate.net

Exploration of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity in reactions involving this compound is primarily dictated by the electronic effects of the substituents on the aromatic ring for electrophilic aromatic substitution (EAS), and by the unique reactivity of the benzylic position for other transformations.

For reactions at the benzylic position, such as radical halogenation, the regioselectivity is high for the methyl group because of the enhanced stability of the resulting benzylic radical. khanacademy.org

Stereoselectivity becomes a factor when a new chiral center is created. In the case of reactions on the existing structure of this compound, this is not common. However, if a prochiral substrate is formed from it, for instance, by converting the methyl group to an ethyl group and then performing a reaction at the benzylic carbon, stereoselectivity would become an important consideration. In difunctionalization reactions of alkynes, for example, complete regio- and stereoselectivity can sometimes be achieved, leading to specific isomers like Z-configured products. acs.orgacs.org

Kinetic and Thermodynamic Analyses of Reaction Pathways

A quantitative understanding of the reaction pathways of this compound can be achieved through kinetic and thermodynamic analyses, often supported by computational chemistry. These studies help predict the feasibility and selectivity of a reaction.

Kinetic Analysis: Kinetic studies focus on the rates of reaction and the factors that influence them, such as concentration, temperature, and catalysts. The activation energy (Ea) is a key kinetic parameter, representing the energy barrier that must be overcome for a reaction to occur. For instance, in electrophilic aromatic substitution, the presence of the deactivating -Br and -CF₃ groups would be expected to lead to a higher activation energy and thus a slower reaction rate compared to unsubstituted toluene.

Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of transition states. By comparing the activation energies for different possible reaction pathways (e.g., substitution at different positions on the ring), the most likely product can be predicted. For radical reactions, DFT can also calculate the bond dissociation energy (BDE) of the benzylic C-H bonds, providing insight into the ease of radical formation. The C(sp³)–F bond in a trifluoromethyl group has a very high BDE (approx. 118 kcal/mol), making it generally unreactive under conditions that cleave benzylic C-H bonds. nih.gov

The table below provides illustrative data based on general principles and DFT calculations for substituted toluenes, demonstrating how electronic properties influence reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity Implication |

| Toluene | -6.23 | -0.21 | 6.02 | Baseline reactivity |

| 3-Bromotoluene | -6.38 | -0.65 | 5.73 | Higher reactivity than toluene towards certain reagents |

| This compound | -6.6 (Illustrative) | -0.8 (Illustrative) | 5.8 (Illustrative) | Lowered orbital energies, susceptible to nucleophilic attack |

Note: The data for this compound is illustrative and based on trends observed for substituted aromatic systems. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Advanced Applications of 3 Bromo 5 Trifluoromethyl Toluene in Organic Synthesis

Building Block for Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients (APIs)

The 3-bromo-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in the design of new therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacological profiles.

The trifluoromethyl group is a bioisostere for several functional groups and is known to improve the pharmacodynamic and pharmacokinetic properties of drug molecules. justia.com The presence of both a bromo and a trifluoromethyl substituent on the phenyl ring has been exploited in the design of novel pharmacophores with potential therapeutic activities. For instance, research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has demonstrated that compounds featuring both bromo and trifluoromethyl substitutions can be potent growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov In one study, a compound with bromo and trifluoromethyl substitutions was the most potent in the series, inhibiting the growth of several Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. nih.gov

Furthermore, in the realm of oncology, the 3-trifluoromethylphenyl group has been shown to enhance the binding affinity of purine-hydrazone scaffolds to critical cancer targets like EGFR and HER2. mdpi.com The introduction of a 3-trifluoromethylphenyl group improved the binding affinity towards EGFR, and this effect was further enhanced with additional substitutions. mdpi.com This highlights the strategic importance of the trifluoromethylphenyl moiety in designing targeted cancer therapies. A patent for the preparation of 3-bromo-5-trifluoromethylaniline, a direct derivative of the title compound, explicitly states its use as an intermediate for a novel anticancer medicine, underscoring its significance in pharmaceutical research and development.

The bromine atom on the 3-bromo-5-(trifluoromethyl)toluene ring is the key to its utility in building complex drug molecules. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules.

A prominent example is the synthesis of intermediates for potential anti-leukemic drugs. A patent describes the synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-trifluoromethyl-phenylamine, a crucial intermediate, starting from 3-bromo-5-trifluoromethyl-phenylamine. google.com This transformation is achieved through a copper-catalyzed coupling reaction with 4-methyl-1H-imidazole. google.com This demonstrates a clear strategy for incorporating the 3-amino-5-(trifluoromethyl)phenyl scaffold into a heterocyclic drug architecture.

Another powerful strategy is the Mizoroki-Heck cross-coupling reaction. While not starting directly from the title compound, a study on the synthesis of a key intermediate for the calcimimetic drug Cinacalcet employed a Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and an olefin. This showcases the utility of the bromo-trifluoromethyl-benzene core in forming carbon-carbon bonds to construct the backbone of a complex API. Such coupling strategies are central to the modular assembly of drug candidates, allowing for the systematic variation of different parts of the molecule to optimize its biological activity.

Intermediate in the Synthesis of Advanced Agrochemicals

The trifluoromethylphenyl motif is also a cornerstone in the development of modern agrochemicals, contributing to their potency and selectivity.

The inclusion of trifluoromethyl groups is a common strategy in the design of new pesticides. nih.gov Fluorination can enhance the biological activity of agrochemicals by improving their metabolic stability and membrane permeability. researchgate.net While specific examples of commercial agrochemicals derived directly from this compound are not prominently documented, the synthesis of related structures underscores its potential. For instance, 3-aminobenzotrifluoride, a closely related compound, is a known precursor to the herbicide fluometuron. nih.gov

The broader class of trifluoromethylated aromatics is widely used. For example, a patent details the synthesis of herbicidal 2-substituted phenoxy-3-chloro-5-trifluoromethyl pyridines, highlighting the importance of the trifluoromethyl group in this class of agrochemicals. justia.com The development of pyrazole derivatives with bromo and trifluoromethyl substitutions has also shown promise for antimicrobial applications, which can be extended to antifungal agents for crop protection. nih.gov

Table 1: Examples of Research on Agrochemicals with Trifluoromethylphenyl Moieties

| Compound Class | Target Application | Key Structural Feature | Reference |

|---|---|---|---|

| Trifluoromethylphenyl amides | Insecticide | Trifluoromethylphenyl group | |

| Pyrazole derivatives | Antimicrobial | Bromo and trifluoromethyl substitutions | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemicals. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For compounds containing the 3-bromo-5-(trifluoromethyl)phenyl moiety, SAR studies would focus on the effect of the bromo and trifluoromethyl groups on efficacy and selectivity.

Research on N-(trifluoromethyl)phenyl substituted pyrazole derivatives has shown that the presence and nature of halogen substituents on the phenyl ring significantly impact their antibacterial activity. nih.gov For example, derivatives with bromo and chloro substitutions showed improved activity, with MIC values as low as 3.12 μg/mL against several bacterial strains. nih.gov The most potent compound in this study featured both bromo and trifluoromethyl substitutions, indicating a synergistic effect of these two groups on biological activity. nih.gov Such findings are invaluable for the rational design of more effective agrochemicals.

The high stability of the carbon-fluorine bond in the trifluoromethyl group generally leads to increased metabolic stability of the pesticide. beyondpesticides.org This can result in higher efficacy and longer residual activity, meaning the pesticide remains effective for a longer period after application. beyondpesticides.org

However, this stability is also a double-edged sword. The persistence of fluorinated pesticides in the environment is a significant concern. acs.org Some of these compounds can have long half-lives in soil and water, leading to potential long-term contamination. acs.org The degradation of fluorinated pesticides can also lead to the formation of metabolites that may be equally or more persistent and toxic than the parent compound. acs.org

The selectivity of an agrochemical, its ability to affect the target pest without harming non-target organisms, can also be influenced by the trifluoromethyl group. The specific interactions of this group with the target enzyme or receptor can be fine-tuned through structural modifications to enhance selectivity. However, the broad-spectrum toxicity of some fluorinated pesticides to non-target organisms, including aquatic life and beneficial insects, is an area of ongoing research and regulatory scrutiny. researchgate.net Therefore, while this compound is a powerful building block for creating effective agrochemicals, a thorough evaluation of the environmental fate and ecotoxicological profile of the final products is essential.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-5-trifluoromethylaniline |

| 4-methyl-1H-imidazole |

| 5-(4-Methyl-1H-imidazol-1-yl)-3-trifluoromethyl-phenylamine |

| Cinacalcet |

| 1-bromo-3-(trifluoromethyl)benzene |

| Fluometuron |

| 3-aminobenzotrifluoride |

Development of Herbicides, Insecticides, and Fungicides

Role in Material Science and Specialty Polymer Chemistry

This compound serves as a valuable, albeit specialized, building block in material science. Its unique bifunctionality, featuring a reactive bromine atom and a property-modifying trifluoromethyl group, allows for its incorporation into a variety of advanced materials. The presence of the trifluoromethyl group is particularly significant, as it can impart desirable properties such as thermal stability, chemical resistance, low dielectric constant, and altered solubility.

Monomer in the Synthesis of Fluorinated Polymers and Copolymers

The introduction of fluorine atoms into polymers is a well-established strategy for developing high-performance materials. While direct polymerization of this compound is not its primary application, its structure is emblematic of monomers used in creating fluorinated polymers like poly(arylene ether)s and poly(aryl ether ketone)s. electronicsandbooks.comnih.gov In these syntheses, the key is a monomer with both a reactive site for polymerization and fluorine-containing groups to modify the final polymer's properties.

The this compound molecule possesses the necessary attributes to act as a monomer in polycondensation reactions. The bromine atom provides a reactive handle for forming carbon-carbon or carbon-heteroatom bonds, which are the basis of polymer backbones. For instance, it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, with a suitable comonomer to build a polymer chain.

The trifluoromethyl (-CF3) group, being strongly electron-withdrawing and sterically bulky, profoundly influences the properties of the resulting polymer. These effects include:

Improved Solubility: The -CF3 group can disrupt polymer chain packing, reducing crystallinity and thereby increasing solubility in common organic solvents, which is advantageous for processing. nih.gov

Reduced Dielectric Constant: The low polarizability of the C-F bond helps to lower the dielectric constant and dielectric loss of the material, a critical requirement for microelectronics and 5G communication technologies. nih.govmdpi.com

Increased Hydrophobicity: Fluorinated polymers are known for their water-repellent properties.

Research on analogous fluorinated monomers has demonstrated these benefits. For example, novel poly(aryl ether ketone) polymers containing -CF3 groups have shown high thermal stability (with 5% weight loss temperatures exceeding 520°C) and low dielectric constants. nih.gov Similarly, fluorinated poly(arylene ether)s have been developed for applications in electronics due to their low dielectric constants and excellent thermal properties. electronicsandbooks.commdpi.com By analogy, this compound represents a potential monomer for creating polymers with a tailored combination of these high-performance characteristics.

Incorporation into Functional Materials for Electronic or Optical Applications

The unique electronic nature of the trifluoromethyl group makes this compound an attractive component for functional organic materials intended for electronic or optical use. The introduction of this moiety can significantly alter the electronic landscape of a molecule, impacting its performance in devices. nih.gov

The strongly electron-withdrawing character of the -CF3 group can be harnessed to tune the energy levels (HOMO/LUMO) of organic semiconductors. This is a critical aspect in the design of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). By incorporating the 3-(trifluoromethyl)toluene unit, material scientists can modify charge injection and transport properties.

In the realm of optical materials, fluorination is a known strategy to reduce the refractive index and decrease optical loss. While specific examples detailing the use of this compound in this context are specialized, the principles are well-established. For instance, fluorinated polyimides are known to have lower refractive indices and birefringence, which is beneficial for optical waveguide applications. The incorporation of building blocks like this compound could be used to fine-tune these optical properties.

Furthermore, derivatives of this compound are valuable in creating complex molecular architectures. For instance, related trifluoromethyl-substituted anilines and phenols are precursors to liquid crystals, pharmaceuticals, and other functional materials where the -CF3 group imparts specific conformational or binding properties. nih.govgoogle.com

Synthesis of Advanced Fine Chemicals and Specialty Chemicals

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of two distinct reactive centers on the aromatic ring: the bromine atom, which is readily transformed via cross-coupling chemistry, and the methyl group, which can undergo oxidation or halogenation to provide further synthetic handles.

Precursors for Dyes, Pigments, and Electronic Materials

The structure of this compound makes it a versatile precursor for the synthesis of chromophores and electronically active molecules. The synthesis of such materials often requires the assembly of conjugated systems, a task for which this compound is well-suited.

The C-Br bond can be readily converted into a C-C or C-N bond using transition-metal-catalyzed reactions. This allows for the "stitching" of the 3-methyl-5-(trifluoromethyl)phenyl unit into larger, more complex molecular frameworks that form the basis of dyes, pigments, and electronic materials. aromsyn.com

For example, the synthesis of N-arylpyridinium compounds, a class of substances that can exhibit intense color and are used as dyes, can be achieved from precursors containing perfluoroalkyl groups. nih.gov The synthetic strategy often involves the coupling of an amine with a suitable carbonyl compound. A derivative of this compound, such as 3-amino-5-(trifluoromethyl)toluene, could serve as the amine component in such a synthesis, with the trifluoromethyl group modulating the electronic structure of the final pyridinium (B92312) dye, thereby tuning its color and stability.

In the field of electronic materials, this compound is a building block for creating organic semiconductors. The trifluoromethyl group is a common substituent used to enhance the performance and stability of materials in organic electronics. nih.gov For example, it can be used to synthesize intermediates for active pharmaceutical ingredients, such as Cinacalcet, through cross-coupling reactions like the Mizoroki-Heck reaction. researchgate.net This demonstrates its value as a starting material for constructing highly specialized and functionalized molecules.

Contributions to Methodological Developments in Organic Chemistry

This compound and structurally similar compounds are important substrates in the development and optimization of new synthetic methodologies, particularly in the field of transition-metal-catalyzed cross-coupling reactions. The specific electronic and steric properties of this molecule—a bromine atom positioned meta to both a weakly activating methyl group and a strongly deactivating trifluoromethyl group—present a unique challenge for catalysis, making it an excellent test case for the robustness and scope of new catalytic systems.

Its utility is most evident in palladium-catalyzed reactions, which are fundamental to modern organic synthesis. The electron-withdrawing -CF3 group influences the reactivity of the C-Br bond, making the oxidative addition step of the catalytic cycle, a critical bond-forming stage, more challenging compared to electron-rich aryl bromides. Therefore, catalyst systems that are effective for coupling this compound are often highly robust and broadly applicable.

This substrate has been instrumental in advancing several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction forms C-C bonds between aryl halides and boronic acids or esters. Developing catalysts that are active for electron-deficient and sterically hindered substrates like this compound is a significant area of research. Success with such substrates indicates a highly active and versatile catalyst. uzh.ch

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, a common structure in functional materials and pharmaceuticals. The efficiency of the Sonogashira reaction can be sensitive to the electronic nature of the aryl halide.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. The amination of electron-poor aryl halides can be difficult, and substrates like this compound are used to test the limits of new ligand and catalyst systems designed to overcome these challenges.

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. The regioselectivity and efficiency of the Heck reaction are influenced by the electronic properties of the aryl halide. The development of methods for intermediates like 3-(3-trifluoromethylphenyl)propanal, a key component for Cinacalcet, relies on the successful Heck coupling of related 1-bromo-3-(trifluoromethyl)benzene. researchgate.net

The table below summarizes representative conditions for cross-coupling reactions involving substrates structurally similar to this compound, illustrating its role in methodological development.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Mizoroki-Heck | 1-Bromo-3-(trifluoromethyl)benzene | Acrolein diethyl acetal | Pd(OAc)2 / nBu4NOAc | Conventional or Microwave Heating | Excellent | researchgate.net |

| Suzuki-Miyaura | 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 / Ag2CO3 | MeCN, 80°C | 81% | uzh.ch |

| C-H Amination | Arenes with -CF3 groups | Azidium ions | Metal-free, base-mediated | Stepwise: Cycloaddition then Thermolysis | Good to Excellent | acs.org |

| Trifluoromethylation | Aryl Chlorides | (CF3)Si(CH3)3 (Ruppert-Prakash Reagent) | Pd catalyst / RuPhos ligand | Toluene (B28343), 100°C | Excellent | nih.gov |

Computational and Theoretical Investigations on 3 Bromo 5 Trifluoromethyl Toluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For 3-bromo-5-(trifluoromethyl)toluene, these methods can map its molecular orbitals and charge distribution, and model the energetics of its potential reactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on analogous molecules reveal the significant influence of the bromine and trifluoromethyl substituents on the electronic environment of the toluene (B28343) ring.

The trifluoromethyl group, being strongly electron-withdrawing, is known to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com Conversely, the bromine atom, while also electronegative, can donate some of its lone pair electron density to the ring through resonance. The interplay of these electronic effects governs the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted benzenes, the positions of the substituents significantly impact this energy gap.

Table 1: Calculated Electronic Properties of Substituted Benzenes from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Toluene | -6.70 | -0.21 | 6.49 |

| Bromobenzene (B47551) | -6.85 | -0.35 | 6.50 |

| Trifluoromethylbenzene | -7.45 | -0.88 | 6.57 |

| 3-Bromoacetophenone | -7.23 | -2.43 | 4.80 |

Data is illustrative and based on typical values found in DFT studies of similar compounds.

Predictive Modeling of Reaction Energetics and Transition States

Computational modeling can predict the energy changes that occur during a chemical reaction, including the identification of transition states. For this compound, this is particularly useful for understanding reactions at the bromine and trifluoromethyl sites, as well as electrophilic aromatic substitution.

For instance, in Suzuki-Miyaura cross-coupling reactions, which are common for aryl bromides, computational studies can model the oxidative addition of the palladium catalyst to the C-Br bond. The energetics of this step are influenced by the electronic and steric effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group can affect the reaction's feasibility and regioselectivity. researchgate.net

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structures of molecules and their dynamic behavior. For this compound, a key conformational feature is the rotation of the methyl group.

The energy barrier to this rotation can be calculated, providing insight into the molecule's flexibility. The presence of adjacent bulky or electronically interactive groups can influence this rotational barrier. In the case of this compound, the substituents are in the meta position relative to the methyl group, suggesting that their steric hindrance to its rotation would be minimal compared to ortho-substituted analogs.

Reaction Pathway Analysis and Mechanistic Insights from Computational Data

Computational chemistry offers a powerful tool for mapping out the step-by-step mechanisms of chemical reactions. For this compound, this can provide a deeper understanding of its reactivity in various transformations.

Studies on related compounds have shown that the trifluoromethyl group is generally stable under many reaction conditions but can participate in certain transformations, such as hydrodefluorination. nih.gov The bromine atom, on the other hand, is a versatile functional group for cross-coupling reactions. Computational analysis can help to elucidate the preferred reaction pathways by comparing the activation energies of competing mechanisms.

For electrophilic aromatic substitution, the trifluoromethyl group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director. youtube.com Computational analysis of the stability of the sigma complexes formed during electrophilic attack can predict the regioselectivity of such reactions on this compound.

In Silico Screening and Virtual Ligand Design in Medicinal Chemistry Contexts

The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov The combination of a trifluoromethyl group and a bromine atom in this compound makes it an interesting scaffold for medicinal chemistry.

In silico screening methods can be used to virtually test libraries of compounds containing the this compound core against biological targets. These computational techniques, such as molecular docking, predict the binding mode and affinity of a ligand to a protein's active site. This allows for the rapid identification of potential drug candidates before their synthesis and experimental testing.

For example, derivatives of this compound could be designed and virtually screened against a range of protein kinases, a common target in cancer therapy. The bromine atom provides a convenient handle for further chemical modification to optimize the compound's properties as a potential inhibitor.

常见问题

Q. What are the common synthetic routes for preparing 3-bromo-5-(trifluoromethyl)toluene, and how can purity be optimized?

The synthesis of this compound typically involves halogenation or functionalization of pre-substituted toluene derivatives. For example, intermediates like 3-bromo-5-(trifluoromethyl)aniline are synthesized via nucleophilic substitution reactions using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A key step involves optimizing reaction temperature and stoichiometry to minimize side products like di-brominated analogs or trifluoromethyl group degradation . Purity is ensured via column chromatography (silica gel) or recrystallization, with monitoring by thin-layer chromatography (TLC) and HPLC-UV .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): and NMR (e.g., in DMSO-) resolve aromatic proton environments and confirm trifluoromethyl (-CF) and bromine substitution patterns. NMR is essential for detecting fluorine-containing impurities .

- LC-MS/UV-DAD: Validates molecular weight and detects trace impurities (0.1–1.5%) using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry .

- X-ray crystallography: Resolves crystal structures of derivatives, aiding in stereochemical assignments .

Advanced Research Questions

Q. How do the electron-withdrawing groups (-Br, -CF3_33) influence the reactivity of this compound in cross-coupling reactions?

The -CF group deactivates the aromatic ring via inductive effects, directing electrophilic substitution to the para position relative to itself. Bromine’s ortho/para-directing nature competes, but the strong electron-withdrawing effect of -CF dominates, favoring reactions at the bromine-bearing position. This dual effect enables selective Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, critical for pharmaceutical intermediates (e.g., kinase inhibitors) . Kinetic studies using DFT calculations can further elucidate substituent effects on transition states.

Q. What strategies are effective in resolving contradictory spectral data for derivatives of this compound?

Contradictions in NMR or LC-MS data often arise from:

- Rotamers or conformational isomers: Low-temperature NMR (-40°C) or 2D NOESY experiments can resolve overlapping signals .

- Impurity interference: LC-SPE/NMR isolates and identifies minor components (e.g., brominated byproducts or trifluoromethyl oxidation products) .

- Dynamic proton exchange: Deuterated solvents or pH adjustments suppress exchange broadening in amines or sulfonamide derivatives .

Q. How can impurity profiles of this compound be systematically analyzed to meet pharmaceutical standards?

- Step 1: Use UHPLC-UV-DAD with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.

- Step 2: LC-SPE/NMR coupled with high-resolution MS identifies structures (e.g., di-brominated analogs or trifluoromethyl-hydroxylated byproducts) .

- Step 3: Quantify impurities via external calibration curves and validate against ICH Q3A guidelines for residual solvents and heavy metals.

Q. What role does this compound play in designing enzyme inhibitors, and how are binding affinities optimized?

This compound serves as a scaffold for kinase inhibitors (e.g., targeting VEGFR-2, TIE-2) due to its ability to occupy hydrophobic pockets in enzyme active sites. Structure-activity relationship (SAR) studies involve:

- Substituent tuning: Replacing bromine with iodine enhances halogen bonding with backbone carbonyls.

- Docking simulations: Molecular dynamics (MD) simulations predict binding modes, validated by IC assays .

- Bioisosteric replacement: Trifluoromethyl groups mimic steric bulk of tert-butyl groups while improving metabolic stability .

Methodological Considerations

Q. How should researchers mitigate hazards when handling this compound?

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal protective equipment (PPE): Nitrile gloves and safety goggles prevent skin/eye contact.

- Waste disposal: Neutralize reaction residues with sodium bicarbonate before disposal, adhering to UN 3265 regulations for corrosive liquids .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?

- LogP calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.

- pKa prediction: SPARC or MarvinSuite models acidity/basicity of sulfonamide or amine derivatives .

- Molecular docking: AutoDock Vina or Schrödinger Suite evaluates binding poses against protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。